rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
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Overview
Description
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a chiral compound with potential pharmaceutical applications. This compound features a morpholine ring, a pyrazole group, and several stereogenic centers, making it an interesting subject for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves multiple steps:
Formation of the Morpholine Ring: : A common method is to react an amino alcohol with formaldehyde and an acid catalyst.
Introduction of the Pyrazole Group: : Typically involves cyclization reactions where a hydrazine derivative reacts with a 1,3-dicarbonyl compound.
Chirality Introduction: : Utilizing chiral catalysts or starting materials to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using continuous flow reactors to maintain consistent reaction conditions and yield higher purity products. Techniques such as crystallization and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrazole ring or the morpholine nitrogen.
Reduction: : Reduction reactions can target the ketone group or the double bonds in the pyrazole ring.
Substitution: : The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride under mild to moderate conditions.
Substitution: : Using reagents like thionyl chloride for forming acid chlorides followed by reaction with amines or alcohols.
Major Products
Oxidation: : Produces oxo-derivatives or hydroxylated products.
Reduction: : Leads to alcohols or alkanes.
Substitution: : Forms esters, amides, or other carboxylic acid derivatives.
Scientific Research Applications
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid finds applications across various scientific disciplines:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Used in studies involving enzyme inhibitors due to its structural similarity to natural substrates.
Medicine: : Investigated for its potential as a pharmaceutical agent, especially in targeting specific receptors or enzymes.
Industry: : Utilized in the production of specialized polymers or as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. It can inhibit or activate enzymes, depending on its structure and the biological context. The pyrazole ring often binds to active sites on proteins, while the morpholine ring provides additional interactions that stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
rac-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: : Lacks the methyl group on the morpholine ring.
rac-(2R,3S)-4-methyl-5-oxomorpholine-2-carboxylic acid: : Missing the pyrazole ring, which significantly alters its biological activity.
Uniqueness
rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is unique due to the combination of its chiral centers and functional groups, allowing for versatile reactivity and specificity in biological systems.
Properties
CAS No. |
1807882-46-7 |
---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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